Cas no 1539490-06-6 (N-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine)

N-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine
- N-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine
-
- Inchi: 1S/C11H19N5/c1-12-10-8-11(14-9-13-10)16-5-3-4-15(2)6-7-16/h8-9H,3-7H2,1-2H3,(H,12,13,14)
- InChI Key: RJJZJOBTWCCCHU-UHFFFAOYSA-N
- SMILES: N1(C2C=C(NC)N=CN=2)CCN(C)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 211
- Topological Polar Surface Area: 44.3
- XLogP3: 1.1
N-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N303756-500mg |
n-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine |
1539490-06-6 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F1967-4945-0.25g |
N-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine |
1539490-06-6 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-4945-1g |
N-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine |
1539490-06-6 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-4945-5g |
N-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine |
1539490-06-6 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-4945-0.5g |
N-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine |
1539490-06-6 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | N303756-100mg |
n-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine |
1539490-06-6 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1967-4945-2.5g |
N-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine |
1539490-06-6 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-4945-10g |
N-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine |
1539490-06-6 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | N303756-1g |
n-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine |
1539490-06-6 | 1g |
$ 570.00 | 2022-06-03 |
N-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine Related Literature
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
Additional information on N-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine
N-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine: A Comprehensive Overview
N-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine, also known by its CAS Registry Number 1539490-06-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their potential applications in drug discovery and development. The structure of this molecule is characterized by a pyrimidine ring system substituted with a methyl group at position 4 and a 4-methyl-1,4-diazepan group at position 6. These substituents contribute to the compound's unique chemical properties and biological activity.
The synthesis of N-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine involves a series of well-established organic reactions, including nucleophilic substitutions, reductions, and cyclizations. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are crucial for studying its stereochemical effects on biological activity. Researchers have also explored various solvent systems and catalysts to optimize the reaction conditions, ensuring high yields and purity.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Pyrimidine derivatives are known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. In vitro studies have demonstrated that N-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine exhibits potent inhibitory activity against several enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, recent research has highlighted its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
In addition to its enzymatic activity, this compound has shown promising results in preclinical models of disease. Animal studies have demonstrated that it can effectively reduce tumor growth in mice without causing significant toxicity to healthy cells. These findings suggest that N-Methyl-substituted pyrimidines may represent a new class of anticancer agents with improved efficacy and safety profiles compared to existing therapies.
The structural versatility of N-Methyl-substituted pyrimidines also makes them attractive candidates for further chemical modification. Researchers have explored various substitution patterns on the pyrimidine ring to enhance solubility, bioavailability, and target specificity. For example, the introduction of electron-withdrawing groups at specific positions has been shown to increase the compound's binding affinity to certain protein targets.
From an analytical standpoint, the characterization of CAS No 1539490-based compounds has benefited from advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for precise determination of molecular weight, purity, and stereochemistry. Furthermore, computational modeling tools such as molecular docking and dynamics simulations have provided valuable insights into the compound's interactions with biological targets at the atomic level.
In conclusion, N-Methyl-substituted pyrimidines like CAS No 1539490 represent a promising avenue for drug discovery and development. Their unique chemical properties, combined with recent advances in synthetic and analytical techniques, make them valuable tools for addressing unmet medical needs. As research continues to uncover new applications and mechanisms of action for these compounds, their role in therapeutic development is likely to expand further.
1539490-06-6 (N-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine) Related Products
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)



